Superior Antibiotic Potency Against Linezolid-Resistant MRSA and VRE via Oxazolidinone Derivative
The 3-fluoro-4-(morpholin-4-yl)phenyl pharmacophore, which is the core structural feature of compound 1423024-98-9, is integral to the activity of its oxazolidinone derivatives against drug-resistant bacteria. The antibiotic LZD-6, synthesized by cyclizing this intermediate, inhibits ribosomal function and growth of linezolid-resistant Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) [1]. While linezolid's efficacy is compromised by the G2576U mutation, LZD-6 maintains activity, demonstrating a crucial 2.3-Å resolution structural interaction with the 50S ribosomal subunit that rationalizes this retained potency [1].
| Evidence Dimension | Antibacterial activity against drug-resistant strains |
|---|---|
| Target Compound Data | LZD-6 (derived from 1423024-98-9): Active against linezolid-resistant MRSA and VRE [1] |
| Comparator Or Baseline | Linezolid: Ineffective against strains harboring the G2576U ribosomal mutation [1] |
| Quantified Difference | Qualitative activity retention vs. complete loss of efficacy; cryo-EM structure of LZD-6 bound to the 50S ribosomal subunit from MRSA at 3.1 Å resolution (PDB 6DDG) confirms a distinct binding mode that overcomes resistance [1] |
| Conditions | Cryo-electron microscopy and in vitro susceptibility testing; PDB 6DDG |
Why This Matters
Procurement of this intermediate enables the synthesis of antibiotics that directly address the clinical failure of linezolid against resistant Gram-positive pathogens.
- [1] Belousoff, M.J., et al. cryoEM-Guided Development of Antibiotics for Drug-Resistant Bacteria. ChemMedChem, 14(5), 527-531 (2019). View Source
